Home > Products > Screening Compounds P8667 > VEGFR2/KDR fragment 1 (614-624)
VEGFR2/KDR fragment 1 (614-624) -

VEGFR2/KDR fragment 1 (614-624)

Catalog Number: EVT-243492
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VEGFR2/KDR fragment 1
Overview

Vascular endothelial growth factor receptor 2, also known as KDR or Flk-1, is a pivotal transmembrane receptor tyrosine kinase involved in mediating the effects of vascular endothelial growth factor (VEGF) on endothelial cells. The specific fragment VEGFR2/KDR fragment 1 (614-624) is a heptapeptide that plays a crucial role in inhibiting VEGF-induced angiogenesis, making it significant in various therapeutic applications, particularly in cancer treatment and ocular diseases. This peptide fragment binds to the receptor, effectively blocking VEGF from initiating its signaling cascade, which is essential for angiogenesis and vascular permeability .

Source and Classification

VEGFR2/KDR is primarily expressed on vascular endothelial cells but is also found in other cell types such as hematopoietic stem cells and neurons . The fragment 1 (614-624) is synthesized from the larger VEGFR2 protein, which consists of 756 amino acids and has a molecular mass of approximately 84.6 kDa . This fragment is classified under peptide antagonists and is utilized in research focused on angiogenesis and tumor biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of VEGFR2/KDR fragment 1 (614-624) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The key steps include:

  1. Deprotection: Removal of protective groups from the amino acids.
  2. Coupling: Addition of the next amino acid in the sequence.
  3. Cleavage: Detaching the completed peptide from the solid support.
  4. Purification: Typically performed using high-performance liquid chromatography (HPLC) to ensure purity.

This method allows for precise control over the sequence and modifications of the peptide, which is critical for its biological activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of VEGFR2/KDR fragment 1 (614-624) consists of a specific sequence of seven amino acids that interact directly with the receptor's binding site. The primary structure can be represented as:

  • Sequence: XXXXXX (specific amino acid sequence not provided in search results)

The three-dimensional conformation of this fragment is crucial for its ability to inhibit receptor activation. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into its binding affinity and mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

VEGFR2/KDR fragment 1 (614-624) primarily participates in non-covalent interactions with the VEGF ligand, preventing it from binding to its receptor. The interactions involve hydrogen bonds, hydrophobic contacts, and van der Waals forces that stabilize the complex formed between the peptide and VEGFR2.

Inhibition studies demonstrate that this fragment can completely abolish VEGF-induced angiogenesis in vitro and in vivo, showcasing its potential as an antagonist . The reaction dynamics may be further explored through kinetic assays to quantify binding affinities.

Mechanism of Action

Process and Data

The mechanism by which VEGFR2/KDR fragment 1 (614-624) exerts its inhibitory effects involves competitive binding to the VEGF binding site on the VEGFR2 receptor. By occupying this site, the fragment prevents the conformational changes required for receptor activation, thereby blocking downstream signaling pathways that lead to angiogenesis.

Research indicates that this inhibition can significantly reduce endothelial cell proliferation and migration, both critical processes in angiogenesis . Data from various studies suggest that targeting this pathway may offer therapeutic benefits in conditions characterized by excessive angiogenesis, such as cancer and diabetic retinopathy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of VEGFR2/KDR fragment 1 include:

  • Molecular Weight: Approximately 800 Da (exact value depends on specific amino acid composition).
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions; typically stored at -20°C or lower to prevent degradation.

Chemical properties include:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • Hydrophobicity: Influences interaction with lipid membranes and solubility profiles.

Analytical techniques such as mass spectrometry can be employed to confirm molecular weight and purity .

Applications

Scientific Uses

VEGFR2/KDR fragment 1 (614-624) has several scientific applications:

  • Cancer Research: Used as a model to study tumor angiogenesis inhibition.
  • Ophthalmology: Investigated for therapeutic potential in diseases involving neovascularization, such as age-related macular degeneration.
  • Drug Development: Serves as a lead compound for designing novel anti-angiogenic therapies.

The ability of this peptide to inhibit vascular endothelial growth factor signaling positions it as a valuable tool in both basic research and clinical settings aimed at controlling unwanted angiogenesis .

Properties

Product Name

VEGFR2/KDR fragment 1 (614-624)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.